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Compound of Interest

Compound Name: 1-Bromopropane-1,1,3,3,3-d5

Cat. No.: B575486

In the landscape of modern chemical and pharmaceutical research, precision is paramount. 1-
Bromopropane-1,1,3,3,3-d5 is a stable isotope-labeled (SIL) compound that serves as a
powerful tool for achieving this precision. As a deuterated analogue of 1-bromopropane, its
utility stems not from a change in its fundamental chemical reactivity, but from the subtle yet
significant mass difference between hydrogen and its heavier, stable isotope, deuterium.

This guide, intended for researchers, chemists, and drug development professionals, delves
into the core chemical properties of 1-Bromopropane-1,1,3,3,3-d5. It moves beyond a simple
recitation of data to explain the causality behind its applications, from a superior internal
standard in mass spectrometry to its role in elucidating reaction mechanisms and informing
drug design. The central principle underpinning its value is the kinetic isotope effect (KIE), a
phenomenon that can dramatically alter the metabolic fate of a molecule and provide a clear
analytical signature.

Part 1: Physicochemical and Spectroscopic Profile

The defining characteristic of 1-Bromopropane-1,1,3,3,3-d5 is the replacement of five
hydrogen atoms with deuterium. This substitution maintains the compound's overall structure
and polarity, allowing it to mimic its non-deuterated counterpart in chromatographic systems,
while its increased mass provides a distinct identity for mass-selective detectors.

Section 1.1: Core Chemical Properties
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The physical properties of 1-Bromopropane-1,1,3,3,3-d5 are nearly identical to those of

unlabeled 1-bromopropane, which is critical for its use as an analytical standard.

Property Value Source(s)
1-bromo-1,1,3,3,3-
IUPAC Name _ [1]
pentadeuteriopropane
n-Propyl bromide-d5, Propane-
Synonyms [1112]
1,1,1,3,3-d5,3-bromo
CAS Number 163400-20-2 [2][3]
Molecular Formula C3DsH2Br (CD3CH2CD2Br) [2]
Molecular Weight ~128.02 g/mol [1][4]
Exact Mass 127.0045 Da [1]
Density ~1.354 g/mL at 25 °C [31[5]
Boiling Point ~71°C [3][5]
Melting Point ~-110 °C [31[5]
Appearance Colorless liquid [61[7]
Isotopic Purity Typically =98 atom % D [2][5]
Slightly soluble in water;
Solubility soluble in ethanol, ether, [71[8]

acetone, chloroform

Section 1.2: Spectroscopic Characterization - The
Deuterium Signature

Spectroscopic analysis provides unambiguous confirmation of the compound's identity and

isotopic enrichment. The replacement of hydrogen with deuterium results in predictable and

informative spectral changes.

e Mass Spectrometry (MS): In MS, the compound exhibits a mass shift of +5 compared to its

unlabeled analogue.[5] The molecular ion cluster will be centered around m/z 128 and 130,
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reflecting the natural abundance of bromine isotopes (7°Br and 8Br). This clear mass
separation from the non-deuterated analyte (at m/z 123 and 125) is the cornerstone of its
use as an internal standard.

e 1H NMR Spectroscopy: While the non-deuterated 1-bromopropane shows three distinct
proton environments in a 3:2:2 ratio, the *H NMR spectrum of 1-Bromopropane-1,1,3,3,3-
d5 is dramatically simplified.[9] The signals corresponding to the deuterated methyl (-CD3)
and alpha-methylene (-CD2Br) groups are absent. The spectrum is dominated by a single
resonance for the remaining central methylene (-CHz-) protons. Due to the absence of
adjacent protons for spin-spin coupling, this signal appears as a singlet, providing a powerful
diagnostic confirmation of the specific labeling pattern.

« Infrared (IR) Spectroscopy: The IR spectrum provides further evidence of deuteration. The
characteristic C-H stretching vibrations typically seen between 2845-2975 cm~1 for the
unlabeled compound are significantly attenuated.[10] Concurrently, new absorption bands
appear at lower frequencies (typically ~2100-2250 cm~1), which are characteristic of C-D
stretching vibrations. This shift to lower wavenumber is a direct consequence of the
increased mass of deuterium.

Part 2: The Role of Deuteration in Drug
Development & Research

The strategic replacement of hydrogen with deuterium is a powerful technique in modern drug
discovery and development. This approach, known as "deuterium switching," leverages the
kinetic isotope effect to improve a drug's metabolic profile.[11]

Section 2.1: The Kinetic Isotope Effect (KIE) Explained

The KIE is the primary reason deuterated compounds are so valuable in pharmacology. The
covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower
frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is
required to break a C-D bond.

In drug metabolism, many oxidative reactions, particularly those mediated by cytochrome P450
(CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[12] By replacing
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a hydrogen atom at a metabolic "soft spot” with deuterium, the rate of that metabolic process
can be significantly slowed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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